甲巯咪唑硫代-β-D-葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

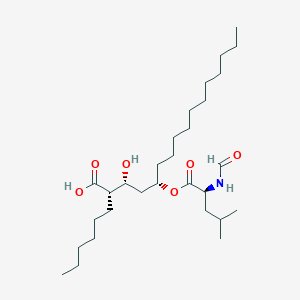

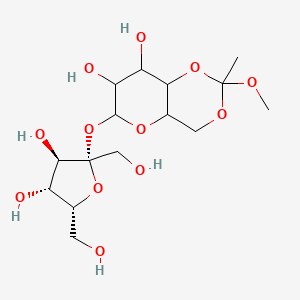

Methimazole Thio-beta-D-glucuronide, also known as Methimazole Thio-beta-D-glucuronide, is a useful research compound. Its molecular formula is C₁₀H₁₄N₂O₆S and its molecular weight is 290.29. The purity is usually 95%.

BenchChem offers high-quality Methimazole Thio-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methimazole Thio-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

格雷夫斯甲状腺功能亢进症的非硫代酰胺类替代品

虽然甲巯咪唑等硫代酰胺类药物一直是治疗格雷夫斯甲状腺功能亢进症的核心,但研究已经探索了对硫代酰胺类药物不耐受或无反应的患者的非硫代酰胺类替代品。这些替代品包括碘化合物、高氯酸钾、锂、糖皮质激素、β-受体阻滞剂和考来替泊。针对格雷夫斯病免疫病理发生的新型实验药物正在开发中,有望成为未来的潜在治疗方法 (Ruslan & Okosieme, 2023).

联合方案中的甲巯咪唑

一项网络荟萃分析检查了格雷夫斯甲状腺功能亢进症的含甲巯咪唑联合方案,重点关注甲状腺状态和复发率。该研究发现,与考来替泊或碘的联合用药可以在早期治疗阶段有效调节血清三碘甲状腺原氨酸 (FT3) 和甲状腺素 (FT4) 水平。将甲巯咪唑与免疫抑制剂联合使用在 FT3/FT4 调节和降低复发率方面显示出长期益处,表明了个性化治疗方法的潜力 (Wang & Yu, 2020).

妊娠期甲巯咪唑的使用

甲巯咪唑在妊娠期治疗甲状腺功能亢进症的安全性和有效性一直是重要的研究课题。研究评估了妊娠期使用抗甲状腺药物相关的先天性畸形的风险,发现与未暴露或暴露于丙硫氧嘧啶 (PTU) 相比,甲巯咪唑的风险增加。这些发现为妊娠期选择抗甲状腺药物的临床决策提供了信息,并强调了仔细选择和监测患者的重要性 (Li et al., 2015).

抗甲状腺药物和出生缺陷

研究还深入探讨了抗甲状腺药物(包括甲巯咪唑)与出生缺陷之间的关联。一项荟萃分析得出结论,妊娠期暴露于甲巯咪唑与先天性异常风险升高相关。这导致了在第一孕期使用 PTU 并考虑在孕晚期使用甲巯咪唑以最大程度降低出生缺陷风险的建议 (Andersen & Andersen, 2020).

作用机制

Target of Action

Methimazole Thio-beta-D-glucuronide primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting the actions of TPO, Methimazole Thio-beta-D-glucuronide reduces thyroid hormone synthesis .

Mode of Action

Methimazole Thio-beta-D-glucuronide inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland . The exact method through which Methimazole Thio-beta-D-glucuronide inhibits this step is unclear .

Biochemical Pathways

The primary biochemical pathway affected by Methimazole Thio-beta-D-glucuronide is the synthesis of thyroid hormones. By inhibiting TPO, Methimazole Thio-beta-D-glucuronide interferes with the iodination of tyrosine residues in thyroglobulin, an important step in the synthesis of thyroxine and triiodothyronine .

Pharmacokinetics

For methimazole, absorption is almost complete . It is concentrated in the thyroid gland , metabolized in the liver , and excreted in urine . The onset of action occurs within 12 to 18 hours, and its duration of action is 36 to 72 hours .

Result of Action

The result of Methimazole Thio-beta-D-glucuronide’s action is a reduction in thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . This is particularly useful in the management of conditions such as Graves’ disease or toxic multinodular goiter .

生化分析

Biochemical Properties

Methimazole Thio-beta-D-glucuronide is known to inhibit the synthesis of thyroid hormones by blocking the action of thyroperoxidase . This interaction with thyroperoxidase, an enzyme involved in the iodination of tyrosine residues in thyroglobulin, is a key aspect of its biochemical role .

Cellular Effects

Methimazole Thio-beta-D-glucuronide, like its parent compound methimazole, is actively transported into the thyroid gland where it exerts its effects . It inhibits the organification of iodine to tyrosine residues in thyroglobulin and the coupling of iodotyrosines . This results in a decrease in the production of thyroid hormones, thereby helping to control conditions such as hyperthyroidism .

Molecular Mechanism

The molecular mechanism of Methimazole Thio-beta-D-glucuronide involves its interaction with thyroid peroxidase . It interferes with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin, an important step in the synthesis of thyroxine and triiodothyronine .

Temporal Effects in Laboratory Settings

This is because these drugs block new hormone synthesis, and any already formed thyroxine (T4) and triiodothyronine (T3) stored in the colloid must be secreted and metabolized for clinical improvement to occur .

Dosage Effects in Animal Models

It is known that the effects of methimazole, the parent compound, vary with dosage .

Metabolic Pathways

Methimazole Thio-beta-D-glucuronide is involved in the metabolic pathway of thyroid hormone synthesis. It interacts with the enzyme thyroid peroxidase to inhibit the iodination of tyrosine residues in thyroglobulin .

Transport and Distribution

Methimazole Thio-beta-D-glucuronide, like methimazole, is actively transported into the thyroid gland

Subcellular Localization

Given its active transport into the thyroid gland and its interaction with thyroid peroxidase, it is likely that it localizes to the thyroid follicular cells where thyroid hormone synthesis occurs .

属性

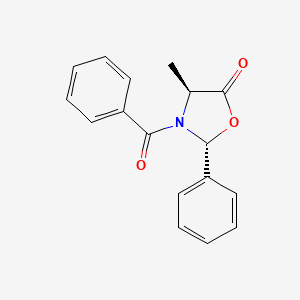

IUPAC Name |

(3R,6R)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17)/t4?,5-,6?,7?,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENJCTIXBHPRDX-ARXGFGQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1S[C@@H]2C(C([C@H](C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

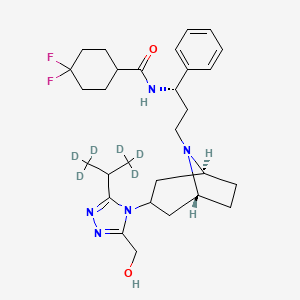

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

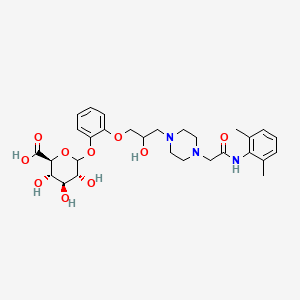

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

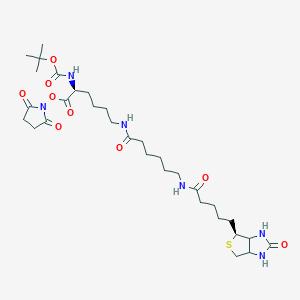

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)